molecular formula C14H21N3O8 B607169 DNP-PEG4-alcohol CAS No. 1807520-99-5

DNP-PEG4-alcohol

Cat. No.: B607169
CAS No.: 1807520-99-5
M. Wt: 359.34
InChI Key: MOPINTOOSUROKB-UHFFFAOYSA-N
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Description

Dinitrophenyl-polyethylene glycol-4-alcohol is a compound that consists of a dinitrophenyl group and a polyethylene glycol chain terminated with a hydroxyl group. This compound is primarily used as a linker in various biochemical applications, including the modification of proteins and peptides. The presence of the dinitrophenyl group allows for specific interactions, while the polyethylene glycol chain enhances the solubility and stability of the compound in aqueous environments .

Mechanism of Action

Target of Action

DNP-PEG4-alcohol is primarily used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .

Mode of Action

This compound acts as a linker in PROTACs, connecting the E3 ligase ligand to the target protein ligand . It is a pegylation reagent, which involves the covalent attachment of polyethylene glycol (PEG) to a molecule . This enhances the stability, solubility, and circulation time of the molecule in the body .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By tagging specific proteins for degradation, PROTACs can selectively modulate protein levels within cells .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its role as a pegylation reagent . Pegylation enhances the stability, solubility, and circulation time of the molecule in the body . This can improve the bioavailability of the drug, allowing it to remain in the body for longer periods and increase its effectiveness .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . This can have various effects at the molecular and cellular level, depending on the specific target protein. For example, if the target protein is a key player in a disease state, its degradation could potentially alleviate disease symptoms .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the biological environment can affect the stability and efficacy of the compound . Additionally, the presence of other molecules can impact the compound’s action, such as proteins or enzymes that may interact with the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dinitrophenyl-polyethylene glycol-4-alcohol typically involves the following steps:

Industrial Production Methods

In industrial settings, the production of dinitrophenyl-polyethylene glycol-4-alcohol follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Dinitrophenyl-polyethylene glycol-4-alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dinitrophenyl-polyethylene glycol-4-alcohol has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and in click chemistry reactions.

    Biology: Facilitates the modification of proteins and peptides, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Used in the development of diagnostic tools and bioconjugation techniques .

Comparison with Similar Compounds

Similar Compounds

    Dinitrophenyl-polyethylene glycol-2-alcohol: Similar structure but with a shorter polyethylene glycol chain.

    Dinitrophenyl-polyethylene glycol-6-alcohol: Similar structure but with a longer polyethylene glycol chain.

    Dinitrophenyl-polyethylene glycol-amine: Contains an amine group instead of a hydroxyl group

Uniqueness

Dinitrophenyl-polyethylene glycol-4-alcohol is unique due to its optimal chain length, which provides a balance between solubility and stability. The presence of the hydroxyl group allows for further derivatization, making it a versatile compound for various applications .

Properties

IUPAC Name

2-[2-[2-[2-(2,4-dinitroanilino)ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O8/c18-4-6-24-8-10-25-9-7-23-5-3-15-13-2-1-12(16(19)20)11-14(13)17(21)22/h1-2,11,15,18H,3-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPINTOOSUROKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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